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molecular formula C17H34O B8279374 2-Methylidenehexadecan-1-OL CAS No. 88393-66-2

2-Methylidenehexadecan-1-OL

Cat. No. B8279374
M. Wt: 254.5 g/mol
InChI Key: HXMPDVFVKMCUHJ-UHFFFAOYSA-N
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Patent
US04560811

Procedure details

A solution of diisobutylaluminum hydride in CH2Cl2 (47 ml of a 1M solution, 0.047 mole, Aldrich Chem. Co.) was stirred under nitrogen in a round-bottom flask and cooled in an ice-water bath. To this was added dropwise over a period of 4 minutes a solution of 2-methylenehexadecanoic acid, methyl ester (2.82 g, 20 mmole) in CH2Cl2 (20 ml). The reaction was complete within 30 minutes as determined by TLC (20% ethyl acetate-hexane) of a sample quenched in brine-ether. The reaction was worked up after one hour by diluting with methylene chloride (300 ml) and adding several milliliters each of methanol and water. A gelatinous mass formed which broke up upon vigorous swirling. The mixture was filtered through Celite and the filtrate dried over MgSO4. Following filtration and concentration, an oily residue was obtained. The residue crystallized and was recrystallized by dissolving in hexane at room temperature then cooling in the freezer. Crystals were collected from the cold hexane by rapid filtration. 2-Methylenehexadecan-1-ol (22) was obtained in a first crop (1.718 g) of colorless crystals, mp 33°-34° C., and a second crop (0.081 g, total 1.799 g, 0.0071 mole, 71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylenehexadecanoic acid, methyl ester
Quantity
2.82 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:13](OC)=[O:14].C(OCC)(=O)C.CCCCCC>C(Cl)Cl>[CH2:11]=[C:12]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH2:13][OH:14] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-methylenehexadecanoic acid, methyl ester
Quantity
2.82 g
Type
reactant
Smiles
C=C(C(=O)OC)CCCCCCCCCCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
) was stirred under nitrogen in a round-bottom flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched in brine-ether
WAIT
Type
WAIT
Details
The reaction was worked up after one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
by diluting with methylene chloride (300 ml)
ADDITION
Type
ADDITION
Details
adding several milliliters each of methanol and water
CUSTOM
Type
CUSTOM
Details
A gelatinous mass formed which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtration and concentration
CUSTOM
Type
CUSTOM
Details
an oily residue was obtained
CUSTOM
Type
CUSTOM
Details
The residue crystallized
CUSTOM
Type
CUSTOM
Details
was recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hexane at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then cooling in the freezer
FILTRATION
Type
FILTRATION
Details
Crystals were collected from the cold hexane by rapid filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=C(CO)CCCCCCCCCCCCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.718 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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